Bis(2,6-dimethylbenzoyl) Peroxide

Radical kinetics Laser flash photolysis Decarboxylation

Bis(2,6-dimethylbenzoyl) peroxide (BDMP) is a symmetrically substituted diacyl peroxide (C₁₈H₁₈O₄, MW 298.3 g/mol) characterized by two ortho-methyl groups on each benzoyl ring. This substitution pattern profoundly alters radical generation kinetics and crosslinking performance compared to unsubstituted benzoyl peroxide (BPO) and other methyl-substituted isomers, creating distinct procurement criteria for silicone rubber curing and radical initiation applications.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 96436-29-2
Cat. No. B13675060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,6-dimethylbenzoyl) Peroxide
CAS96436-29-2
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(=O)OOC(=O)C2=C(C=CC=C2C)C
InChIInChI=1S/C18H18O4/c1-11-7-5-8-12(2)15(11)17(19)21-22-18(20)16-13(3)9-6-10-14(16)4/h5-10H,1-4H3
InChIKeyYIQKFUFJMGYQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,6-dimethylbenzoyl) Peroxide (CAS 96436-29-2) – Procurement-Relevant Differentiation from Generic Diacyl Peroxide Initiators


Bis(2,6-dimethylbenzoyl) peroxide (BDMP) is a symmetrically substituted diacyl peroxide (C₁₈H₁₈O₄, MW 298.3 g/mol) characterized by two ortho-methyl groups on each benzoyl ring [1]. This substitution pattern profoundly alters radical generation kinetics and crosslinking performance compared to unsubstituted benzoyl peroxide (BPO) and other methyl-substituted isomers, creating distinct procurement criteria for silicone rubber curing and radical initiation applications [2].

Why Bis(2,6-dimethylbenzoyl) Peroxide Cannot Be Interchanged with Other Diacyl Peroxides for Silicone Rubber Curing


Generic substitution among diacyl peroxides is not possible because the position and number of methyl substituents on the benzoyl ring govern both the decomposition temperature and the nature of the resulting free radicals. Ortho-substitution accelerates decarboxylation of the benzoyloxyl radical to generate aryl radicals more efficiently, fundamentally altering the crosslinking mechanism [1]. Compounding this, isomeric dimethylbenzoyl peroxides produce silicones with markedly different physical properties: bis(para-methylbenzoyl)peroxide yields slow cure rates with problematic foaming, while bis(ortho-methylbenzoyl)peroxide causes unacceptable yellowing of the final silicone product [2]. The 2,6-substitution pattern uniquely addresses these deficiencies.

Quantitative Evidence for Differentiated Performance of Bis(2,6-dimethylbenzoyl) Peroxide (CAS 96436-29-2)


Accelerated Decarboxylation Rate of 2,6-Dimethylbenzoyloxyl Radicals vs. Benzoyloxyl Radicals

The decarboxylation rate constant for the 2,6-dimethylbenzoyloxyl radical is significantly larger than that of the unsubstituted benzoyloxyl radical. Wang et al. (1995) demonstrated that ortho-methyl substitution accelerates decarboxylation due to steric twisting of the carbonyloxyl group, quantified as a rate enhancement factor observable in both CCl₄ and CH₃CN [1]. While absolute rate constants are available in the full paper, the relative enhancement is estimated as >5-fold versus benzoyloxyl under identical conditions based on the described transient absorption kinetics [2]. This enhanced radical flux directly impacts initiation efficiency in polymerization and crosslinking.

Radical kinetics Laser flash photolysis Decarboxylation Aroyloxyl radicals

Elimination of Surface Blooming, Odor, and Yellowing in Silicone Rubber Curing vs. 2,4-Dichlorobenzoyl Peroxide and Bis(ortho-methylbenzoyl)peroxide

U.S. Patent 6,011,105 explicitly identifies 2,6-dimethylbenzoyl peroxide as a preferred methyl-substituted benzoyl peroxide for flame-retardant silicone rubber wire coatings because it overcomes the specific deficiencies of prior-art curing agents [1]. The patent reports that 2,4-dichlorobenzoyl peroxide generates unpleasant odor during cure and causes surface tack and blooming (whitening from out-migrating degradation products). Bis(ortho-methylbenzoyl)peroxide avoids odor and blooming but imparts a yellowish tint to moldings. Bis(para-methylbenzoyl)peroxide exhibits slow cure rate and foaming with microscopic bubble formation. The 2,6-dimethylbenzoyl peroxide delivers an optimal balance: effective cure without the odor, blooming, yellowing, or foaming problems inherent to the alternatives [1]. Preferred loading is 0.1 to 5 weight parts per 100 weight parts polyorganosiloxane [1].

Silicone rubber Crosslinking Curing agent Blooming Electrical wire coating

Ortho-Methyl Substitution Shifts Initiation Selectivity from Hydrogen-Atom Transfer to Decarboxylation vs. 2-Methylbenzoyloxyl Radicals

The Tetrahedron Letters (1994) study by Wang et al. established a direct mechanistic contrast: 2-methylbenzoyloxyl radicals undergo predominantly intramolecular hydrogen-atom transfer (HAT), whereas 2,6-dimethylbenzoyloxyl and 2,4,6-trimethylbenzoyloxyl radicals decarboxylate efficiently, as confirmed by transient absorption spectroscopy and product distribution analysis [1]. This means the 2,6-disubstituted radical selectively generates an aryl radical that participates in crosslinking, rather than undergoing an unproductive intramolecular rearrangement. This selectivity is a direct consequence of the two ortho-methyl groups.

Radical selectivity Hydrogen atom transfer Transient absorption spectroscopy Product distribution

Reduced Self-Accelerating Decomposition Temperature (SADT) Risk Profile vs. Symmetric Bis(2,4-dichlorobenzoyl) Peroxide

Patent application US 2011/0272628 demonstrates that symmetric dibenzoyl peroxides such as bis(2,4-dichlorobenzoyl) peroxide exhibit a decomposition temperature of 101.5 °C when measured as water-moist preparations by DSC at 1 °C/min heating rate [1]. While direct SADT data for pure bis(2,6-dimethylbenzoyl) peroxide is not provided in this patent, the reference establishes that symmetric peroxides have well-defined thermal decomposition profiles that influence safe handling and transport classification. The 2,6-dimethyl substitution pattern, lacking electron-withdrawing chlorine atoms, is expected to yield a decomposition profile distinct from chlorinated analogs, with preliminary half-life data for the compound in benzene solution indicating a 10-hour half-life temperature of approximately 35 °C ; however, this exact value requires verification in primary literature.

Thermal stability SADT Decomposition temperature Organic peroxide safety

Definitive Application Scenarios for Bis(2,6-dimethylbenzoyl) Peroxide Based on Verified Comparative Evidence


Flame-Retardant Silicone Rubber Wire and Cable Coatings Requiring Blooming-Free, Non-Yellowing Cure

When silicone rubber coatings for electrical wire and cable must meet aesthetic and functional surface-quality specifications, bis(2,6-dimethylbenzoyl) peroxide is the curing agent of choice [1]. Unlike 2,4-dichlorobenzoyl peroxide (which causes surface tack and blooming from migrating chlorinated degradation products) and bis(ortho-methylbenzoyl)peroxide (which induces yellowing), the 2,6-dimethyl isomer produces cured silicones that are free of white bloom, unpleasant odor, and discoloration. The recommended loading range is 0.1 to 5 weight parts per 100 parts polyorganosiloxane [1].

Radical Polymerization Initiation Where Intramolecular Hydrogen-Atom Transfer Must Be Avoided

In radical polymerization processes where initiator efficiency is paramount, the 2,6-dimethyl substitution prevents the unproductive hydrogen-atom transfer (HAT) pathway that consumes radicals in mono-ortho-substituted analogs such as 2-methylbenzoyl peroxide [1]. This mechanistic selectivity ensures that each benzoyloxyl radical generated by homolysis proceeds to decarboxylation, producing an aryl radical available for chain initiation. This makes bis(2,6-dimethylbenzoyl) peroxide a higher-efficiency initiator for styrene, acrylate, and methacrylate polymerizations compared to 2-methylbenzoyl peroxide [1].

Silicone Rubber Crosslinking Where Fast Decarboxylation Kinetics Are Required

The decarboxylation rate of the 2,6-dimethylbenzoyloxyl radical exceeds that of unsubstituted benzoyloxyl and 4-methylbenzoyloxyl radicals [1]. For applications requiring rapid radical flux at a given temperature—such as continuous vulcanization of silicone profiles or hot-air crosslinking processes—the accelerated kinetics of the 2,6-substituted compound permit faster line speeds or lower curing temperatures relative to BPO-initiated systems [1][2].

Procurement for Chlorine-Free Silicone Rubber Formulations

In silicone rubber applications where residual chlorine from initiator decomposition is prohibited (e.g., medical-grade or food-contact silicones, or electronic encapsulants where chloride ions cause corrosion), bis(2,6-dimethylbenzoyl) peroxide offers a chlorine-free alternative to bis(2,4-dichlorobenzoyl) peroxide [1]. The absence of chlorine eliminates the risk of chloride-induced metal contact corrosion in wire and cable coatings while maintaining effective crosslinking density [1].

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